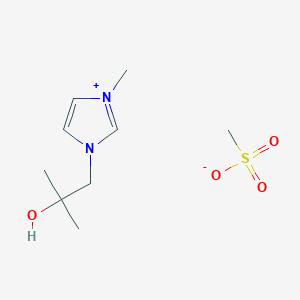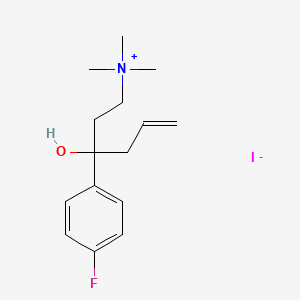
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves the reaction of a fluorophenyl derivative with a hydroxyhexenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts with different substituents on the phenyl or hexenyl groups. Examples include:
- (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- (3-(p-Methylphenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Uniqueness
The presence of the fluorophenyl group in (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Properties
CAS No. |
360-15-6 |
|---|---|
Molecular Formula |
C15H23FINO |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
AGGMUSOQGFMDNH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



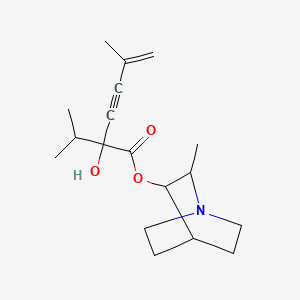
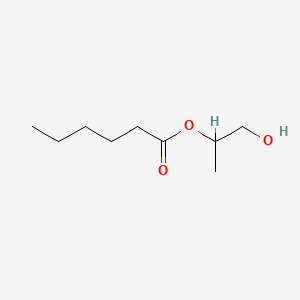
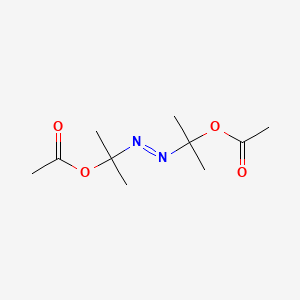
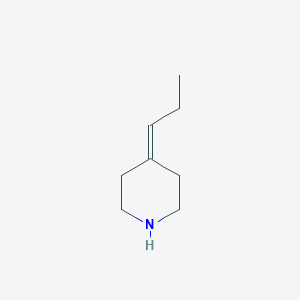
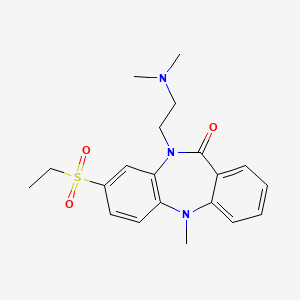
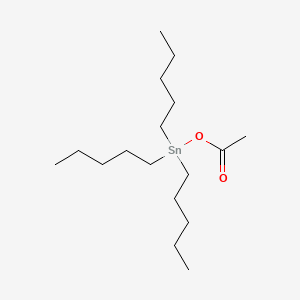

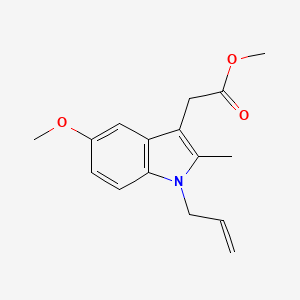
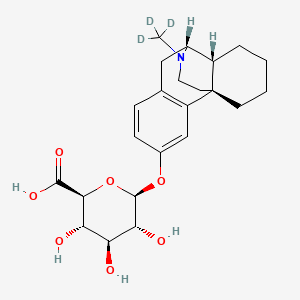
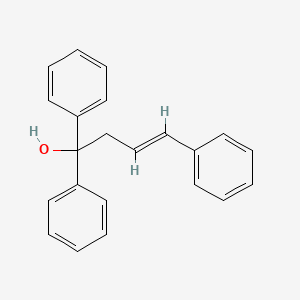
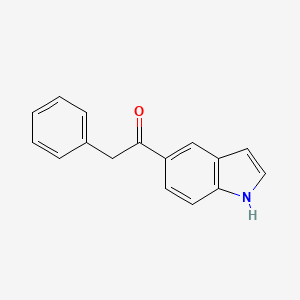
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
